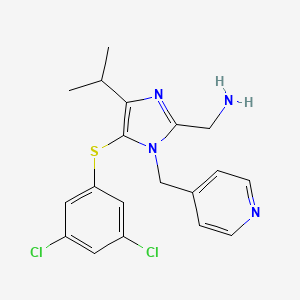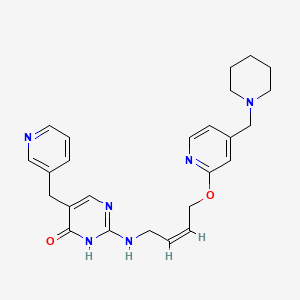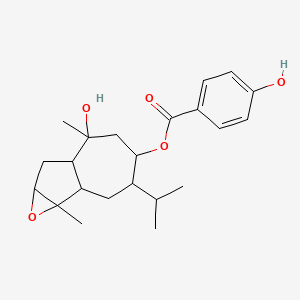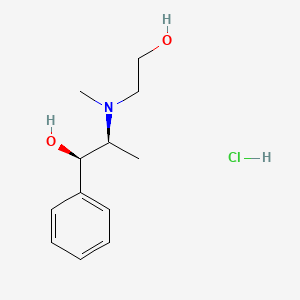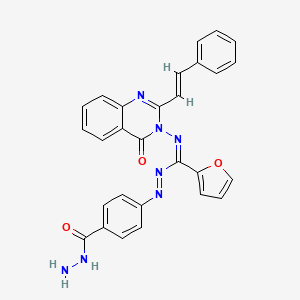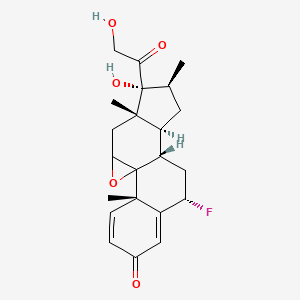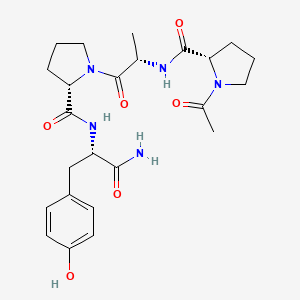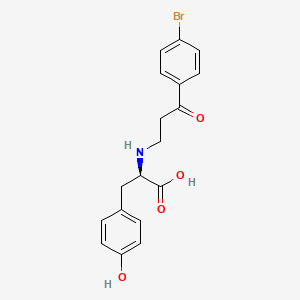
D-Tyrosine, N-(3-(4-bromophenyl)-3-oxopropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Tyrosine, N-(3-(4-bromophenyl)-3-oxopropyl)-: is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is a derivative of D-Tyrosine, an amino acid, and features a bromophenyl group, which imparts distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Tyrosine, N-(3-(4-bromophenyl)-3-oxopropyl)- typically involves the following steps:
Starting Materials: The synthesis begins with D-Tyrosine and 4-bromobenzaldehyde as the primary starting materials.
Condensation Reaction: D-Tyrosine undergoes a condensation reaction with 4-bromobenzaldehyde in the presence of a suitable catalyst, such as pyridine, to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the final product, D-Tyrosine, N-(3-(4-bromophenyl)-3-oxopropyl)-.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.
化学反応の分析
Types of Reactions
D-Tyrosine, N-(3-(4-bromophenyl)-3-oxopropyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Reduced forms with altered functional groups.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
科学的研究の応用
D-Tyrosine, N-(3-(4-bromophenyl)-3-oxopropyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of D-Tyrosine, N-(3-(4-bromophenyl)-3-oxopropyl)- involves its interaction with specific molecular targets. The bromophenyl group allows the compound to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing various biological processes.
類似化合物との比較
Similar Compounds
- L-Tyrosine, N-(3-(4-bromophenyl)-3-oxopropyl)-
- D-Tyrosine, N-(3-(4-chlorophenyl)-3-oxopropyl)-
- D-Tyrosine, N-(3-(4-fluorophenyl)-3-oxopropyl)-
Uniqueness
D-Tyrosine, N-(3-(4-bromophenyl)-3-oxopropyl)- is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs with different halogen substitutions. This uniqueness makes it a valuable compound for specific research applications.
特性
CAS番号 |
85975-33-3 |
|---|---|
分子式 |
C18H18BrNO4 |
分子量 |
392.2 g/mol |
IUPAC名 |
(2R)-2-[[3-(4-bromophenyl)-3-oxopropyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C18H18BrNO4/c19-14-5-3-13(4-6-14)17(22)9-10-20-16(18(23)24)11-12-1-7-15(21)8-2-12/h1-8,16,20-21H,9-11H2,(H,23,24)/t16-/m1/s1 |
InChIキー |
QQHWNDRQFACMOZ-MRXNPFEDSA-N |
異性体SMILES |
C1=CC(=CC=C1C[C@H](C(=O)O)NCCC(=O)C2=CC=C(C=C2)Br)O |
正規SMILES |
C1=CC(=CC=C1CC(C(=O)O)NCCC(=O)C2=CC=C(C=C2)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



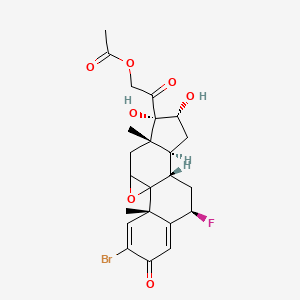
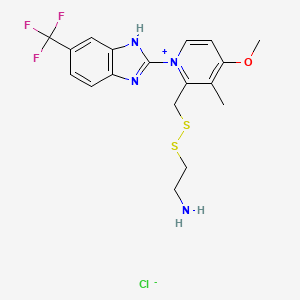
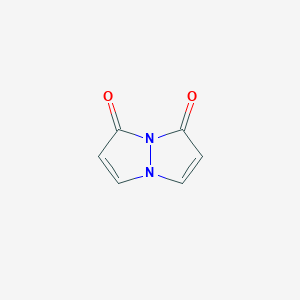
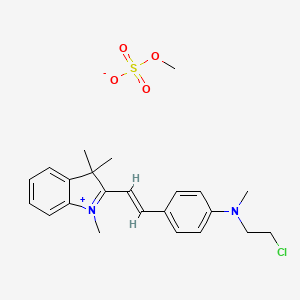
![2'-(Dibenzylamino)-6'-(dibutylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B12710690.png)
